6,7-dimethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one
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Overview
Description
6,7-dimethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with amines or isocyanates.
Introduction of Substituents: The dimethyl and methylene groups can be introduced through alkylation reactions, while the phenyl group can be added via Friedel-Crafts acylation or similar methods.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylene group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups to the aromatic ring.
Scientific Research Applications
6,7-dimethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive quinazolinones.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, quinazolinones can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: A parent compound with a simpler structure.
2-Methyl-4(3H)-quinazolinone: A derivative with a methyl group at the 2-position.
3-Phenyl-4(3H)-quinazolinone: A derivative with a phenyl group at the 3-position.
Uniqueness
6,7-dimethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.
Properties
CAS No. |
351225-43-9 |
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Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32g/mol |
IUPAC Name |
6,7-dimethyl-4-methylidene-3-phenyl-1H-quinazolin-2-one |
InChI |
InChI=1S/C17H16N2O/c1-11-9-15-13(3)19(14-7-5-4-6-8-14)17(20)18-16(15)10-12(11)2/h4-10H,3H2,1-2H3,(H,18,20) |
InChI Key |
ORPWCBBBYPPRIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)NC(=O)N(C2=C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)N(C2=C)C3=CC=CC=C3 |
solubility |
24.4 [ug/mL] |
Origin of Product |
United States |
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